

1-Acetoxy-2,5-hexanedione-13C4 molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Acetoxy-2,5-hexanedione-13C4

Cat. No.: B15597415

[Get Quote](#)

An In-Depth Technical Guide to **1-Acetoxy-2,5-hexanedione-13C4**: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Acetoxy-2,5-hexanedione-13C4**, a labeled isotopologue of a neurotoxic γ -diketone. This document details its molecular characteristics, outlines experimental protocols for its synthesis and analysis, and explores the critical signaling pathways associated with its biological activity.

Quantitative Data Summary

The following table summarizes the key molecular and physicochemical properties of 1-Acetoxy-2,5-hexanedione and its 13C4 labeled variant. Data for the related compound, 2,5-hexanedione, is included for comparative purposes.

Property	1-Acetoxy-2,5-hexanedione	1-Acetoxy-2,5-hexanedione-13C4	2,5-Hexanedione
Molecular Formula	C ₈ H ₁₂ O ₄	C ₄ ¹³ C ₄ H ₁₂ O ₄	C ₆ H ₁₀ O ₂ [1] [2]
Molecular Weight (g/mol)	172.18	176.15	114.14 [1]
Appearance	-	-	Colorless to pale yellow liquid [1]
Boiling Point (°C)	-	-	191.4 [2]
Melting Point (°C)	-	-	-5.5 [2]
Density (g/mL at 25°C)	-	-	0.973 [1]
Solubility	-	-	Miscible with water, alcohol, and ether [1]

Experimental Protocols

Synthesis of 1-Acetoxy-2,5-hexanedione-13C4

A detailed, specific protocol for the synthesis of **1-Acetoxy-2,5-hexanedione-13C4** is not readily available in public literature. However, a plausible synthetic route can be adapted from general methods for the α -acetoxylation of ketones. The synthesis would likely involve the following conceptual steps:

- Synthesis of a 13C4-labeled Hexanedione Precursor: This would be the most challenging step, requiring a custom synthesis starting from commercially available 13C-labeled building blocks. A potential route could involve the coupling of labeled acetyl groups or related synthons.
- α -Hydroxylation of the Labeled Hexanedione: Introduction of a hydroxyl group at the C1 position of the 13C4-labeled 2,5-hexanedione.
- Acetylation of the Hydroxyl Group: The final step would involve the esterification of the C1 hydroxyl group with acetic anhydride or acetyl chloride in the presence of a suitable catalyst.

to yield **1-Acetoxy-2,5-hexanedione-13C4**.

A general method for the synthesis of the unlabeled parent compound, 2,5-hexanedione, involves the hydrolysis of 2,5-dimethylfuran.[\[2\]](#) Another described method is the base-catalyzed decomposition of diethyl 2,3-diacetylbutanedioate.[\[1\]](#)

Analytical Methods: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable method for the analysis and quantification of **1-Acetoxy-2,5-hexanedione-13C4**. The following is a general protocol that can be optimized for specific instrumentation and matrices.

- Sample Preparation: For biological samples such as urine, a liquid-liquid extraction or solid-phase extraction (SPE) would be necessary to isolate the analyte from the matrix. The use of **1-Acetoxy-2,5-hexanedione-13C4** as an internal standard is ideal for accurate quantification of the unlabeled analyte.
- Gas Chromatography (GC) Conditions:
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
 - Injector Temperature: 250 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure separation from other components.
 - Carrier Gas: Helium at a constant flow rate.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions for 1-Acetoxy-2,5-hexanedione and its 13C4 isotopologue would be determined from their respective mass spectra.

In Vitro Neurotoxicity Assay

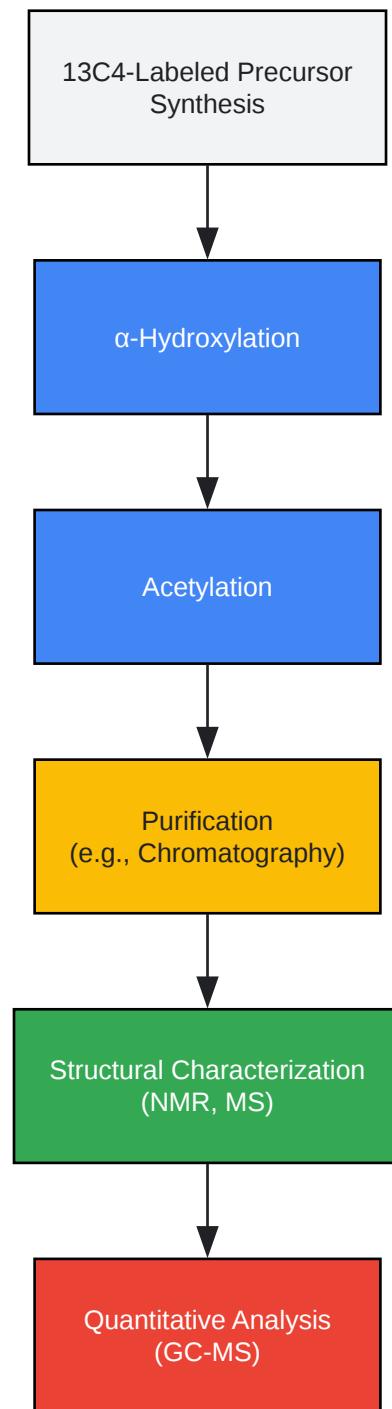
To assess the neurotoxic potential of 1-Acetoxy-2,5-hexanedione, an in vitro assay using a neuronal cell line (e.g., SH-SY5Y or PC12) or primary neurons can be employed.

- Cell Culture: Plate neuronal cells in a suitable multi-well format and allow them to differentiate to form neurites.
- Compound Treatment: Expose the differentiated cells to varying concentrations of 1-Acetoxy-2,5-hexanedione for a defined period (e.g., 24, 48, or 72 hours).
- Assessment of Neurite Outgrowth: After treatment, fix the cells and immunostain for neuronal markers (e.g., β -III tubulin). Acquire images using high-content microscopy.
- Data Analysis: Quantify neurite length and branching to determine the effect of the compound on neuronal morphology. Cell viability assays (e.g., MTT or LDH) should be run in parallel to distinguish between specific effects on neurites and general cytotoxicity.

Signaling Pathways and Experimental Workflows

Neurotoxicity Signaling Pathway of γ -Diketones

The neurotoxicity of γ -diketones like 1-Acetoxy-2,5-hexanedione is primarily attributed to their ability to react with primary amine groups on proteins, particularly the ϵ -amino group of lysine residues within neurofilaments. This interaction leads to the formation of pyrrole adducts, followed by oxidation and cross-linking of neurofilament proteins. This process disrupts the normal axonal transport, leading to axonal swelling and eventual neurodegeneration.



[Click to download full resolution via product page](#)

Caption: Neurotoxicity pathway of γ -diketones.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of **1-Acetoxy-2,5-hexanedione-13C4**.

[Click to download full resolution via product page](#)

Caption: Synthesis and analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. Hexane-2,5-dione - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [1-Acetoxy-2,5-hexanedione-13C4 molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15597415#1-acetoxy-2-5-hexanedione-13c4-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com